2,5-Dibromo-4-methylpyridin-3-amine

Description

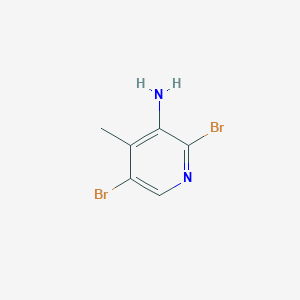

2,5-Dibromo-4-methylpyridin-3-amine is a brominated pyridine derivative featuring a pyridine ring substituted with bromine atoms at positions 2 and 5, a methyl group at position 4, and an amine group at position 3. Its molecular formula is C₆H₆Br₂N₂, with a molecular weight of 289.94 g/mol. The compound’s structure combines electron-withdrawing bromine substituents and a sterically influencing methyl group, which may modulate its reactivity in synthetic applications, such as Suzuki coupling or nucleophilic aromatic substitution reactions.

Properties

Molecular Formula |

C6H6Br2N2 |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

2,5-dibromo-4-methylpyridin-3-amine |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

InChI Key |

FOCMLFSRXVUUQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Acetylation and Activation

- Reactants : 2-amino-4-methylpyridine (or closely related analogs) and acetic anhydride.

- Procedure : The amino-methylpyridine is added to a four-neck flask with acetic anhydride and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) until completion.

- Purpose : Acetylation activates the pyridine ring for selective bromination.

Bromination

- Conditions : After cooling the reaction mixture to 20–25°C, liquid bromine is added dropwise.

- Reaction : The mixture is then heated to 50–60°C and stirred for 2–3 hours.

- Post-reaction treatment : Water is added until solids dissolve, followed by slow addition of sodium hydroxide solution (typically 40% w/w) to precipitate the brominated intermediate.

- Isolation : The precipitate is filtered, dried, and recrystallized from ethanol to yield 2-amino-4-methyl-5-bromopyridine.

Amination via Diazotization and Bromination

- Reactants : The brominated intermediate is dissolved in hydrobromic acid (40% w/w).

- Catalyst : A catalytic amount of cuprous bromide is added.

- Diazotization : Saturated sodium nitrite solution is added dropwise at a controlled temperature of -5 to 10°C.

- Reaction time : The mixture is stirred for 2 to 5 hours.

- Workup : The reaction mixture is neutralized with sodium hydroxide to pH 7–8, followed by product isolation via reduced pressure distillation.

- Product : 2,5-Dibromo-4-methylpyridin-3-amine is obtained with high purity and yield.

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | 2-amino-4-methylpyridine + acetic anhydride reflux | — | Monitored by TLC |

| Bromination | Bromine addition at 20-25°C, reaction at 50-60°C 2-3h | 60–65 | Precipitate filtered and recrystallized |

| Diazotization & Bromination | Hydrobromic acid, cuprous bromide catalyst, -5 to 10°C, 2-5h | 60–64 | Neutralized and purified by distillation |

- Mild Reaction Conditions : The reactions proceed under moderate temperatures and avoid harsh reagents.

- High Yield : Combined yields for the brominated intermediate and final product range between 60% and 65%, suitable for industrial application.

- Cost-Effectiveness : Use of readily available starting materials such as 2-amino-4-methylpyridine and acetic anhydride reduces costs.

- Scalability : The process is amenable to scale-up due to straightforward reaction steps and purification.

- Reduced By-products : Controlled addition of bromine and sodium nitrite minimizes side reactions and simplifies downstream purification.

| Parameter | Range/Value | Comments |

|---|---|---|

| Molar ratio (amino-pyridine: acetic anhydride) | 1:1 to 1:2 (optimal ~1:1.5) | Ensures complete acetylation |

| Bromine addition temperature | 20–25°C | Controls selectivity |

| Bromination reaction temperature | 45–60°C | 2–3 hours reaction time |

| Sodium hydroxide concentration | 40% w/w | For precipitation and neutralization |

| Hydrobromic acid concentration | 40% w/w | For diazotization step |

| Cuprous bromide catalyst ratio | 1:1.2 to 1:1.5 (relative to substrate) | Catalyzes diazotization |

| Diazotization temperature | -5 to 10°C | Maintains reaction control |

| Diazotization reaction time | 2–5 hours | Ensures complete conversion |

The preparation of this compound is effectively achieved through a three-step process involving acetylation, bromination, and diazotization-bromination. The method is characterized by mild conditions, good yields, and industrial feasibility. The detailed parameters and reaction conditions provided serve as a robust guide for researchers and manufacturers aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and boronic acids in the presence of a base like potassium carbonate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atoms.

Coupling: Biaryl compounds with new carbon-carbon bonds.

Reduction: 4-Methylpyridin-3-amine with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

2,5-Dibromo-4-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated pyridine derivatives have shown efficacy.

Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

2,5-Dibromopyridin-3-amine

- Molecular Formula : C₅H₃Br₂N₂

- Molecular Weight : 275.90 g/mol

- Substituents : Bromine at positions 2 and 5; amine at position 3.

- Key Differences : Lacks the methyl group at position 4. This absence reduces steric hindrance and lipophilicity compared to the target compound.

- Reactivity : The electron-withdrawing bromine atoms may direct electrophilic substitution to position 4 (para to the amine), but without a methyl group, steric effects are minimized .

2,4-Dibromo-6-chloropyridin-3-amine

- Molecular Formula : C₅H₂Br₂ClN₂

- Molecular Weight : 310.34 g/mol

- Substituents : Bromine at positions 2 and 4; chlorine at position 6; amine at position 3.

- The bromine at position 4 (vs. 5 in the target compound) alters regioselectivity in reactions.

- Reactivity : The chlorine substituent increases molecular polarity and may hinder nucleophilic attack at position 6 due to steric and electronic effects .

Comparative Data Table

Research Findings and Implications

Electronic Effects :

- The methyl group in this compound provides mild electron-donating inductive effects, which may partially counteract the electron-withdrawing nature of bromine. This balance could enhance selectivity in cross-coupling reactions compared to 2,5-Dibromopyridin-3-amine, which lacks such modulation .

- The chlorine in 2,4-Dibromo-6-chloropyridin-3-amine intensifies electron deficiency, making it less reactive toward electrophiles but more prone to nucleophilic displacement at position 6 .

This contrasts with 2,4-Dibromo-6-chloropyridin-3-amine, where chlorine at position 6 may hinder axial approaches but leaves position 4 open for substitution .

Applications: The target compound’s methyl group may improve solubility in non-polar solvents, broadening its utility in organometallic catalysis compared to its non-methylated analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.